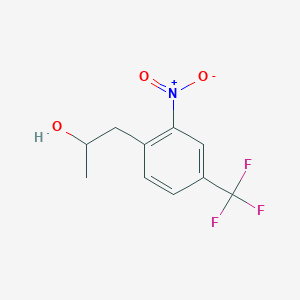

1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol

Description

1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol (CAS: 1481569-39-4) is a nitroaromatic compound featuring a propan-2-ol moiety attached to a benzene ring substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. The compound’s ketone precursor, 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one (CAS: 57330-58-2), is commercially available, implying that the alcohol derivative may be synthesized via reduction of the ketone .

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-ol |

InChI |

InChI=1S/C10H10F3NO3/c1-6(15)4-7-2-3-8(10(11,12)13)5-9(7)14(16)17/h2-3,5-6,15H,4H2,1H3 |

InChI Key |

KKTGZJUZZSELGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol typically involves the nitration of 4-(trifluoromethyl)acetophenone followed by reduction and subsequent hydroxylation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amino group, which is then hydroxylated to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one.

Reduction: Formation of 1-(2-Amino-4-(trifluoromethyl)phenyl)propan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-ol involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ketone Analog: 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one

- Structure : Replaces the hydroxyl (-OH) group of the target compound with a ketone (=O).

- Properties : The absence of a polar hydroxyl group reduces solubility in polar solvents compared to the alcohol. The ketone’s electrophilic carbonyl group enhances reactivity in nucleophilic additions or condensations.

- Applications : Widely available as a synthetic intermediate (7 suppliers listed in ), suggesting its utility in constructing complex molecules like triazole fungicides .

Amino-Propanediol Derivative: Fluorgelb (3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)-1,2-propanediol)

- Structure: Substitutes the propan-2-ol group with a 2,3-dihydroxypropylamino (-NH-CH₂CH(OH)CH₂OH) moiety.

- Properties : Increased hydrophilicity due to two hydroxyl groups and an amine, enhancing solubility in aqueous media.

- Applications : Used as a cosmetic ingredient (Fluorgelb), highlighting its stability and safety in formulations .

Triazole-Containing Analogs: Mefentrifluconazole and Related Fungicides

- Structure: Mefentrifluconazole (B.1.38) features a 1,2,4-triazole group instead of the nitro group and includes a chlorophenoxy substituent.

- Properties : The triazole group enables antifungal activity by inhibiting ergosterol biosynthesis. The trifluoromethyl group enhances lipophilicity, improving membrane penetration.

- Applications : Broad-spectrum fungicides used in agriculture .

Piperazine/Piperidine Derivatives

- Examples : 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (CAS: 58315-38-1) and 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine (CAS: 1692-79-1).

- Applications : Likely intermediates in pharmaceutical synthesis (e.g., kinase inhibitors or CNS agents) due to their heterocyclic scaffolds .

Comparative Data Table

Key Research Findings

- Stability and Degradation: identifies 2-nitro-4-(trifluoromethyl)phenol as a degradation product of related compounds, suggesting that the target alcohol may undergo microbial or oxidative breakdown under environmental conditions .

- Biological Activity : While triazole derivatives (e.g., mefentrifluconazole) exhibit potent antifungal effects, the absence of a triazole group in the target compound likely limits similar bioactivity unless further functionalized .

- Synthetic Utility : The ketone analog’s commercial availability underscores its role as a precursor for alcohols, amines, and heterocycles in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.